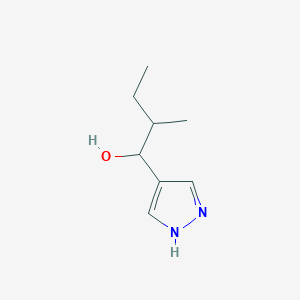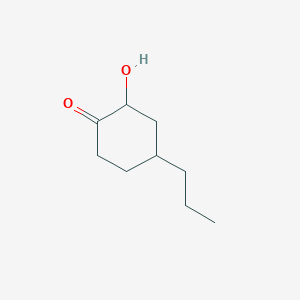
2-Hydroxy-4-propylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-propylcyclohexan-1-one is an organic compound with the molecular formula C₉H₁₆O₂ It is a cyclohexanone derivative, characterized by a hydroxyl group at the second position and a propyl group at the fourth position on the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-propylcyclohexan-1-one can be achieved through several methods. One common approach involves the hydroxylation of 4-propylcyclohexanone. This reaction typically employs oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as transition metal complexes can be employed to enhance the efficiency of the hydroxylation process. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Hydroxy-4-propylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of 2-oxo-4-propylcyclohexanone or 2-carboxy-4-propylcyclohexanone.
Reduction: Formation of 2-hydroxy-4-propylcyclohexanol.
Substitution: Formation of 2-chloro-4-propylcyclohexanone or 2-bromo-4-propylcyclohexanone.
科学的研究の応用
2-Hydroxy-4-propylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Hydroxy-4-propylcyclohexan-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Hydroxycyclohexanone: Lacks the propyl group, making it less hydrophobic.
4-Propylcyclohexanone: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
2-Hydroxy-4-methylcyclohexan-1-one: Contains a methyl group instead of a propyl group, affecting its steric properties.
Uniqueness
2-Hydroxy-4-propylcyclohexan-1-one is unique due to the presence of both a hydroxyl group and a propyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
2-hydroxy-4-propylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-2-3-7-4-5-8(10)9(11)6-7/h7,9,11H,2-6H2,1H3 |
InChIキー |
LVQKQMCAZWLRKG-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(=O)C(C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


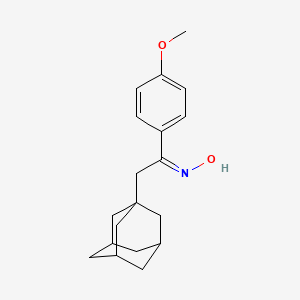
![2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13071173.png)
![1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13071175.png)
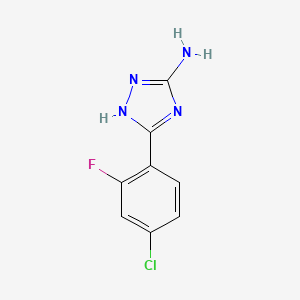
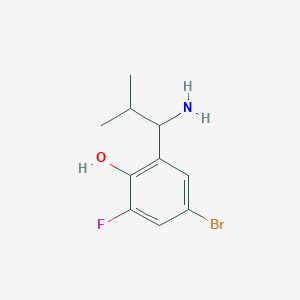
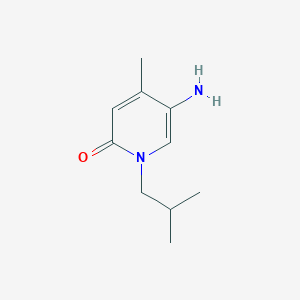

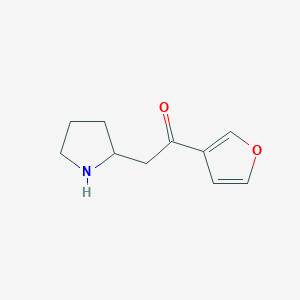
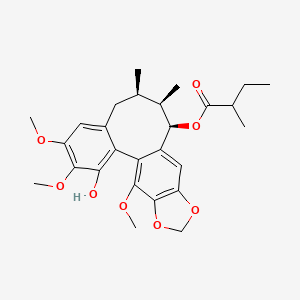
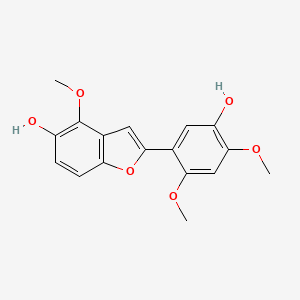
![3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13071201.png)
